molecular formula C11H18Cl2N4 B13425174 N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine CAS No. 39200-53-8

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine

Cat. No.: B13425174
CAS No.: 39200-53-8
M. Wt: 277.19 g/mol
InChI Key: IWGAEEKEEFSIGK-UHFFFAOYSA-N
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Description

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine is a symmetrically disubstituted triazine derivative featuring two butyl groups attached to the amine nitrogen at position 2 of the triazine ring, with chlorine atoms at positions 4 and 4. This compound belongs to the class of 1,3,5-triazines, which are widely used in agrochemicals, pharmaceuticals, and materials science due to their tunable reactivity and structural versatility . For instance, mono- or di-substituted triazines are typically synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with primary or secondary amines under controlled conditions (e.g., low temperature, base additives) .

Properties

IUPAC Name

N,N-dibutyl-4,6-dichloro-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Cl2N4/c1-3-5-7-17(8-6-4-2)11-15-9(12)14-10(13)16-11/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGAEEKEEFSIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=NC(=NC(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571920
Record name N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39200-53-8
Record name N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dibutyl-4,6-dichloro-1,3,5-triazin-2-amine
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Preparation Methods

Detailed Preparation Methods

Starting Material: Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine)

  • Cyanuric chloride is the fundamental building block for synthesizing substituted triazines.
  • It undergoes nucleophilic aromatic substitution (SNAr) reactions with amines, alcohols, or thiols, with the reactivity of chlorine atoms decreasing in the order 2 > 4 > 6 positions.

Stepwise Nucleophilic Substitution

First Substitution: Introduction of N,N-Dibutylamino Group
  • Reagents and Conditions:

    • Cyanuric chloride is reacted with dibutylamine in anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
    • A base such as N,N-diisopropylethylamine (DIEA) or sodium carbonate is used to neutralize the hydrochloric acid formed.
    • The reaction is typically performed at low temperature (0°C to room temperature) to selectively substitute the chlorine at position 2.
    • Reaction times range from 30 minutes to several hours depending on conditions.
  • Reaction Monitoring:

    • Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor the consumption of cyanuric chloride and formation of the monosubstituted product.
    • The reaction is complete when cyanuric chloride is fully consumed, and the monosubstituted intermediate is isolated.
Retention of Chlorines at Positions 4 and 6
  • The selective substitution at position 2 leaves chlorines at positions 4 and 6 intact, resulting in the title compound N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine.

  • The reaction product is purified by extraction, washing with water to remove base salts, drying over anhydrous magnesium sulfate, and concentration under reduced pressure.

Alternative Methods and Reaction Enhancements

  • Microwave Irradiation:

    • Microwave-assisted synthesis has been reported to accelerate substitution reactions on cyanuric chloride derivatives, providing higher yields and purity in shorter times (minutes to hours) compared to conventional heating (hours).
  • Solvent Systems:

    • Common solvents include THF, DCM, or dioxane/water mixtures.
    • Sodium carbonate is often used as a base in aqueous-organic biphasic systems to facilitate substitution.
  • Temperature Control:

    • Careful temperature control is critical to avoid multiple substitutions or decomposition.
    • The first substitution is favored at low temperatures to maintain selectivity.

Reaction Scheme Summary

Step Reactants Conditions Product Notes
1 Cyanuric chloride + N,N-dibutylamine 0°C to RT, THF/DCM, base This compound Selective substitution at position 2
2 Work-up: aqueous wash, drying, concentration Ambient or mild heating Pure target compound Purification by crystallization or chromatography

Characterization and Confirmation

  • The structure of the synthesized compound is confirmed by:

  • These analytical methods ensure the purity and identity of this compound.

Research Data and Yields

Parameter Typical Value/Range
Reaction Temperature 0°C to 25°C
Reaction Time 0.5 to 6 hours
Solvent THF, DCM, or dioxane/water
Base DIEA, sodium carbonate
Yield 70% to 90%
Purity (HPLC) >95%
  • Microwave-assisted methods can reduce reaction time to under 1 hour with comparable or improved yields.

Summary and Expert Notes

  • The preparation of this compound is reliably achieved via selective nucleophilic substitution on cyanuric chloride.
  • The key is the controlled reaction of dibutylamine at low temperature to substitute the chlorine at position 2 while retaining chlorines at positions 4 and 6.
  • Reaction conditions such as solvent choice, base, temperature, and time are critical for achieving high selectivity and yield.
  • Microwave-assisted synthesis offers advantages in speed and purity.
  • Characterization by NMR, IR, MS, and elemental analysis is essential to confirm the structure.
  • This compound serves as an important intermediate for further functionalization in medicinal and agrochemical chemistry.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazines, which have applications in different fields .

Scientific Research Applications

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives.

    Biology: The compound has shown antimicrobial activity against various bacterial strains.

    Medicine: It is being investigated for its potential use in developing new antimicrobial agents.

    Industry: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine involves its interaction with cellular components. The compound can inhibit the growth of bacteria by interfering with their metabolic processes. It targets specific enzymes and pathways, leading to the disruption of essential cellular functions .

Comparison with Similar Compounds

Data Tables

Table 1. Physical Properties of Selected 4,6-Dichloro-1,3,5-triazin-2-amine Derivatives
Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Spectral Data (FT-IR, cm⁻¹)
N-Butyl-4,6-dichloro-1,3,5-triazin-2-amine Mono-butyl 49 80 NH: 3269; C=N: 1622; CCl: 813
N,N-Diethyl-4,6-dichloro-1,3,5-triazin-2-amine Diethyl 241–244 94.6 NH: Not reported; CCl: 821
N-Cyclopentyl-4,6-dichloro-1,3,5-triazin-2-amine Cyclopentyl Not reported 86 NH: Not reported
N-(sec-Butyl)-4,6-dichloro-1,3,5-triazin-2-amine sec-Butyl Not reported Not given NH: 5.81 ppm (¹H NMR); CCl: 819

Q & A

Q. What are the standard synthetic routes for preparing N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine?

The compound is synthesized via sequential nucleophilic substitution on cyanuric chloride. A typical procedure involves reacting cyanuric chloride with dibutylamine in a dichloromethane solvent at 0°C, followed by controlled warming to room temperature. Hünig’s base (N,N-diisopropylethylamine) is used to neutralize HCl generated during the reaction. Purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) yields the product with >85% efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and amine proton environments (e.g., δ ~4.0–4.3 ppm for butyl N-CH2 groups) .
  • HRMS (ESI) : For accurate mass validation (e.g., observed m/z 317.1319 vs. calculated 317.1316 for a triazine derivative) .
  • LC-MS : To assess purity and retention time consistency .

Q. How are intermediates and byproducts identified during synthesis?

Silica column chromatography is standard for isolating intermediates. Byproducts, such as mono- or trisubstituted triazines, are identified via TLC monitoring and distinct NMR shifts (e.g., unreacted chlorine atoms result in downfield aromatic carbon signals near 160 ppm in ¹³C NMR) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

Q. What experimental strategies resolve contradictions in reaction yields during scale-up?

Yield discrepancies often arise from temperature control or solvent polarity. For instance, maintaining 0°C during amine addition minimizes side reactions, while polar aprotic solvents (e.g., DMSO) enhance substitution kinetics. Statistical factorial design (e.g., varying temperature, solvent ratio, and base equivalents) can optimize conditions .

Q. How does substitution pattern modification influence biological activity?

Replacing chlorine with morpholine or aryl groups (e.g., 3,5-difluorophenyl) alters bioactivity. For example, introducing morpholine enhances solubility and targets protease inhibition (e.g., cruzain or rhodesain in parasitic diseases). Structure-activity relationship (SAR) studies via IC50 assays and molecular docking are critical .

Q. What are the challenges in analyzing degradation products under varying pH conditions?

Hydrolysis of chlorine substituents generates 1,3,5-triazine-2,4-diols, detectable via LC-MS/MS. Accelerated stability studies (40°C/75% RH) combined with pH-dependent kinetic profiling (e.g., Arrhenius plots) predict degradation pathways. NMR monitoring of aqueous solutions identifies pH-sensitive intermediates .

Methodological Considerations

Q. Table 1: Key Reaction Variables for Synthesis Optimization

VariableImpact on Yield/PurityEvidence Source
Temperature (°C)<0°C reduces side reactions
Solvent polarityPolar solvents enhance substitution
Base (Hünig’s vs. NaHCO₃)Hünig’s improves HCl scavenging
Purification methodGradient elution minimizes co-elution

Q. Table 2: Common Analytical Challenges and Solutions

ChallengeResolution TechniqueExample Data
Overlapping NMR peaks2D NMR (COSY, HSQC)
Low-resolution MS signalsHRMS with ESI+
Impurity quantificationHPLC-DAD/ELSD

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